b-Boswellic acid

Übersicht

Beschreibung

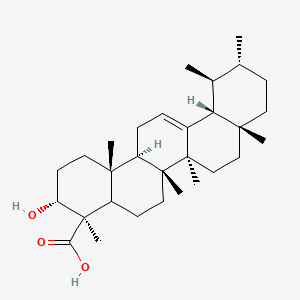

Beta-Boswellic acid: is a pentacyclic triterpenoid compound derived from the resin of trees belonging to the genus Boswellia. This compound is known for its significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Beta-Boswellic acid is one of the major constituents of the resin, making up approximately 30% of the total resin content .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Boswellic acid can be synthesized through various chemical reactions involving the triterpene skeleton. The synthesis typically involves the oxidation of beta-amyrin, a naturally occurring triterpene, followed by several steps of functional group modifications to introduce the carboxyl and hydroxyl groups characteristic of beta-Boswellic acid .

Industrial Production Methods: Industrial production of beta-Boswellic acid primarily involves the extraction of the resin from Boswellia trees, followed by purification processes. The resin is collected by making incisions in the bark of the trees, allowing the resin to exude and harden. The hardened resin is then subjected to solvent extraction and chromatographic techniques to isolate beta-Boswellic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize beta-amyrin to beta-Boswellic acid.

Reduction: Reducing agents like sodium borohydride can be used to reduce keto groups in beta-Boswellic acid derivatives.

Substitution: Substitution reactions often involve reagents like acetic anhydride to introduce acetyl groups, forming acetyl-beta-Boswellic acid.

Major Products: The major products formed from these reactions include various derivatives of beta-Boswellic acid, such as acetyl-beta-Boswellic acid and keto-beta-Boswellic acid. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Mechanism of Action:

β-Boswellic acid exhibits potent anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This inhibition leads to a reduction in the production of inflammatory mediators like leukotrienes and prostaglandins, which are crucial in inflammatory responses .

Clinical Applications:

- Arthritis: In a study involving bovine serum albumin-induced arthritis in rats, β-boswellic acid administration significantly reduced leukocyte infiltration into joints, demonstrating its potential as a therapeutic agent for osteoarthritis and rheumatoid arthritis .

- Asthma: Clinical trials have suggested that β-boswellic acid can alleviate symptoms of asthma by reducing airway inflammation .

Anticancer Activity

Mechanism of Action:

β-Boswellic acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple pathways, including caspase activation and modulation of epigenetic factors . It also inhibits tumor growth by affecting signaling pathways involved in cell proliferation and metastasis.

Case Studies:

- Breast Cancer: A comparative study indicated that β-boswellic acid derivatives can significantly reduce the viability of breast cancer cells and induce apoptosis more effectively than other boswellic acids .

- Prostate Cancer: Research suggests that β-boswellic acid may inhibit prostate cancer cell proliferation by targeting specific molecular pathways associated with tumor growth .

Antiviral Properties

Mechanism of Action:

Recent studies have demonstrated that β-boswellic acid exhibits antiviral activity against Herpes Simplex Virus (HSV-1). It modulates signaling pathways such as NF-kB and p38 MAP kinase, which are critical for viral replication and inflammation .

Clinical Implications:

The potential use of β-boswellic acid as an adjunct therapy for viral infections could offer new avenues for treatment, especially in patients with limited options due to drug resistance.

Enhancing Bioavailability

Challenges:

One significant limitation of β-boswellic acid is its low bioavailability when administered orally. Various strategies have been explored to enhance its absorption:

- Combination with Piper Longum: A study showed that co-administration with Piper longum extract significantly increased the serum concentration of β-boswellic acid in rabbits, suggesting potential methods to improve its clinical efficacy .

Data Table: Pharmacokinetic Parameters

| Parameter | Control Group | 2.5 mg/kg Piper Longum | 10 mg/kg Piper Longum |

|---|---|---|---|

| Cmax (μg/ml) | 0.2599 | 0.3214 | 0.3589 |

| AUC (µg/ml/h) | 0.7736 | 1.18828 | 2.2045 |

Other Therapeutic Applications

Neuroprotective Effects:

β-Boswellic acid has shown promise in neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its anti-inflammatory properties and ability to cross the blood-brain barrier .

Gastrointestinal Health:

Studies indicate that β-boswellic acid may be beneficial in treating inflammatory bowel diseases (IBD) by reducing inflammation in the gut .

Wirkmechanismus

Beta-Boswellic acid is compared with other similar compounds, such as alpha-Boswellic acid and keto-beta-Boswellic acid. These compounds share the pentacyclic triterpene structure but differ in their functional groups, leading to variations in their biological activities .

Vergleich Mit ähnlichen Verbindungen

Alpha-Boswellic acid: Differs in the triterpene structure and has an additional hydroxyl group.

Keto-beta-Boswellic acid: Contains a keto group instead of a hydroxyl group, enhancing its anti-inflammatory properties.

Beta-Boswellic acid stands out due to its potent anti-inflammatory and anti-cancer activities, making it a valuable compound for therapeutic research and applications.

Biologische Aktivität

β-Boswellic acid (β-BA), a pentacyclic triterpenoid derived from the resin of the Boswellia serrata tree, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the mechanisms of action, therapeutic potential, and clinical case studies related to β-BA.

β-Boswellic acid exhibits several biological activities through various mechanisms:

- Anti-Cancer Properties : β-BA has shown significant anti-cancer effects across multiple cell lines. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Studies indicate that β-BA targets pathways involved in glycolysis and energy production, leading to reduced ATP levels in cancer cells, particularly in precancerous breast lesions (Bie et al., 2022) .

- Inflammation Modulation : β-BA is known to inhibit pro-inflammatory cytokines and enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes. This inhibition contributes to its efficacy in treating conditions like osteoarthritis and other inflammatory diseases (Siddiqui, 2011) .

- Epigenetic Regulation : Recent studies suggest that β-BA may influence microRNA pathways, which are vital for regulating gene expression related to cancer progression. For instance, it has been shown to upregulate let-7 family miRNAs, which are associated with tumor suppression (Kumar et al., 2023) .

Anti-Cancer Activity

A comprehensive review highlighted the anti-cancer potential of various boswellic acids, including β-BA. Notably:

- Colorectal Cancer : In vitro studies demonstrated that β-BA inhibits proliferation and induces apoptosis in colorectal cancer cells by modulating NF-κB signaling pathways (Kumar et al., 2023) .

- Breast Cancer : A study reported that β-BA inhibited glycolysis in MCF-10AT cells by activating the AMPK pathway, leading to decreased cell proliferation without affecting normal cells (Bie et al., 2022) .

Clinical Case Studies

Several clinical cases have illustrated the therapeutic benefits of β-BA:

-

Cerebral Radiation Necrosis :

- A case involving a 44-year-old male with recurrent glioma showed significant improvement after incorporating Boswellia serrata extract (which contains β-BA) into his treatment regimen alongside Bevacizumab. MRI results indicated a reduction in radiation-induced edema after three months of treatment (JMRO, 2025) .

- Metastatic Renal Cell Carcinoma :

Comparative Efficacy of Boswellic Acids

The following table summarizes the biological activities of different boswellic acids, focusing on their anti-cancer and anti-inflammatory properties:

| Boswellic Acid Type | Anti-Cancer Activity | Anti-Inflammatory Activity | Notable Mechanisms |

|---|---|---|---|

| β-Boswellic Acid | High | Moderate | Inhibition of 5-LOX, modulation of glycolysis |

| Acetyl-Keto-Boswellic Acid (AKBA) | Very High | High | NF-κB pathway inhibition, microRNA modulation |

| Keto-Boswellic Acid | Moderate | Moderate | Cytokine suppression |

Eigenschaften

IUPAC Name |

(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22?,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGQZFQREPIKMG-AKOQEMLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.